![molecular formula C13H11F3N2O3S B1331571 Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate CAS No. 887267-77-8](/img/structure/B1331571.png)
Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C13H11F3N2O3S . It has an average mass of 332.298 Da and a monoisotopic mass of 332.044250 Da .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate consists of a thiazole ring, which is a type of heterocyclic compound containing nitrogen and sulfur . The compound also contains a trifluoromethoxy group attached to a phenyl ring .Chemical Reactions Analysis
The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) . The bromine derivatives were obtained by the reaction of 2-amino-4-arylthiazoles, N-(4-arylthiazol-2-yl)-acetamides, N-(4-arylthiazol-2-yl)- benzamide, furan-2-carboxylic acid (4-aryl-thiazol-2-yl)-amide and acetic acid 4-(2-acetylamino- thiazol-4-yl)-phenyl ester with molecular bromine under acid conditions .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, such as the compound , have been found to exhibit antioxidant activity . For instance, aminothiazole derivatives, which are similar to the compound you’re interested in, have shown the ability to inhibit radical formation .
Analgesic and Anti-inflammatory Properties
Thiazole compounds have been reported to possess analgesic and anti-inflammatory properties . This makes them potentially useful in the development of new pain relief and anti-inflammatory drugs .
Antimicrobial and Antifungal Applications
Thiazole derivatives have demonstrated significant antimicrobial and antifungal activities . For example, some synthesized compounds showed good minimum inhibitory concentration (MIC) values against multi-drug resistant clinical isolates .
Antiviral Properties
Thiazole compounds have also been found to exhibit anti-HIV activity . This suggests potential applications in the development of new antiretroviral drugs .
Diuretic Effects
Thiazole compounds have been reported to have diuretic effects . This could make them useful in the treatment of conditions like hypertension and edema .
Neuroprotective Effects
Thiazole compounds have been found to exhibit neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases .
Antitumor or Cytotoxic Properties
Thiazole compounds have been found to have antitumor or cytotoxic properties . This suggests potential applications in the development of new cancer treatments .
Anticonvulsant Properties
Thiazole compounds have been reported to have anticonvulsant properties . This could make them useful in the treatment of conditions like epilepsy .
Future Directions
2-Aminothiazoles, including Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate, have emerged as a promising scaffold in medicinal chemistry and drug discovery research . Given their wide range of biological activities, their structural variations have attracted attention among medicinal chemists . Future research could focus on the design and synthesis of novel 2-aminothiazole derivatives with enhanced biological activities and improved safety profiles .
properties
IUPAC Name |
ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c1-2-20-11(19)10-9(18-12(17)22-10)7-3-5-8(6-4-7)21-13(14,15)16/h3-6H,2H2,1H3,(H2,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIHBDGJKTVYNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650416 |
Source
|
Record name | Ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate | |
CAS RN |
887267-77-8 |
Source
|
Record name | Ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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